Cas no 19071-63-7 (Benzamide,N-[1-(phenylmethyl)-2-(phenylthio)ethyl]-)

Benzamide,N-[1-(phenylmethyl)-2-(phenylthio)ethyl]- structure
19071-63-7 structure
Product Name:Benzamide,N-[1-(phenylmethyl)-2-(phenylthio)ethyl]-
CAS No:19071-63-7
MF:C22H21NOS
MW:347.473244428635
CID:191623
PubChem ID:209007
Update Time:2025-04-19

Benzamide,N-[1-(phenylmethyl)-2-(phenylthio)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,N-[1-(phenylmethyl)-2-(phenylthio)ethyl]-
    • N-(alpha-((Phenylthio)methyl)phenethyl)benzamide
    • Benzamide, N-(alpha-((phenylthio)methyl)phenethyl)-
    • BRN 3978281
    • N-[1-phenyl-3-(phenylsulfanyl)propan-2-yl]benzamide
    • DTXSID50940644
    • N-(1-phenyl-3-phenylsulfanylpropan-2-yl)benzamide
    • N-[1-Phenyl-3-(phenylsulfanyl)propan-2-yl]benzenecarboximidic acid
    • 19071-63-7
    • Inchi: 1S/C22H21NOS/c24-22(19-12-6-2-7-13-19)23-20(16-18-10-4-1-5-11-18)17-25-21-14-8-3-9-15-21/h1-15,20H,16-17H2,(H,23,24)
    • InChI Key: OTRNNWSFGPFBHC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)CC(CC1C=CC=CC=1)NC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 347.13453
  • Monoisotopic Mass: 347.134
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Density: 1.18
  • Boiling Point: 577.3°C at 760 mmHg
  • Flash Point: 302.9°C
  • Refractive Index: 1.642
  • PSA: 29.1
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